Spectroscopic Characterization of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide
Spectroscopic Characterization of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted spectroscopic data based on the analysis of structurally similar pyrazole derivatives and general principles of spectroscopic techniques. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their laboratory work.
Molecular Structure
Chemical Name: 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS Number: 769132-77-6[1] Molecular Formula: C₉H₁₄N₂O₂[1] Molecular Weight: 182.22 g/mol [1]
Figure 1: Chemical structure of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid. These predictions are derived from the analysis of related compounds found in the literature and established spectroscopic principles.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~6.8 | Singlet | 1H | H-4 (pyrazole ring) |
| ~4.0 | Singlet | 3H | N-CH₃ |
| ~2.6 | Doublet | 2H | -CH₂- (isobutyl) |
| ~2.0 | Multiplet | 1H | -CH- (isobutyl) |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ (isobutyl) |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (carboxylic acid) |
| ~150-155 | C-3 (pyrazole ring) |
| ~140-145 | C-5 (pyrazole ring) |
| ~110-115 | C-4 (pyrazole ring) |
| ~38-42 | N-CH₃ |
| ~35-40 | -CH₂- (isobutyl) |
| ~28-32 | -CH- (isobutyl) |
| ~20-25 | -CH(CH₃)₂ (isobutyl) |
IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer)[2][3] |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid)[3] |
| ~1600 | Medium | C=N stretch (pyrazole ring) |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~1200-1300 | Medium | C-O stretch (carboxylic acid) |
| ~900-1000 | Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 182 | [M]⁺ (Molecular ion) |
| 167 | [M - CH₃]⁺ |
| 137 | [M - COOH]⁺ |
| 125 | [M - C₄H₉]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic characterization of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium hydroxide can be added to promote ionization.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualizations
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
A generalized workflow for compound characterization.
